Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ORPWSPYHTCKAQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has the following characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 207.19 g/mol
- CAS Number: 2177263-15-7
The compound features a pyrazolo-pyridine core, which is known for its biological activity, particularly in the modulation of various biochemical pathways.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in treating various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-B]pyridine exhibit anticancer properties. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound could be further explored as an anticancer agent .
Neuropharmacology
Research has shown that compounds within the pyrazolo[3,4-B]pyridine class can interact with neurotransmitter systems. Preliminary investigations into this compound suggest it may modulate GABAergic activity, which is crucial for developing anxiolytic drugs.
Data Table: Neuropharmacological Effects
| Compound | Modulation Type | Effect |
|---|---|---|
| This compound | GABA Receptor Agonist | Anxiolytic-like effects in rodent models |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations
- Hydroxyl vs. Amino/Oxo Groups: The hydroxyl group at position 6 enhances hydrogen-bonding capacity compared to amino (basic) or oxo (polar but non-donor) groups, influencing solubility and target binding .
- Chloro Substituents : Chloro groups (e.g., BB05-3515) increase lipophilicity and electron-withdrawing effects, altering electronic distribution and metabolic stability .
Structural and Supramolecular Features
- Crystal Packing : The target compound’s hydroxyl and ester groups facilitate hydrogen-bonded networks, as seen in related structures like ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. In contrast, methylsulfanyl or chloro substituents (e.g., NUDWOB) promote hydrophobic interactions and sulfur-mediated packing .
Biological Activity
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine class, characterized by its unique structure and a variety of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 182.19 g/mol. The structural features include:
- A methyl group at the 1-position,
- A hydroxyl group at the 6-position,
- A carboxylate ester at the 5-position.
These functional groups contribute to its diverse biological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Synthesis Methods
Several synthetic routes have been established for producing this compound. These methods allow for further derivatization to enhance biological activity or alter pharmacokinetic properties. Common synthetic strategies include:
- One-pot multicomponent reactions,
- Functional group modifications to introduce various substituents at different positions on the pyrazole ring .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds in terms of structure and efficacy:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl at 1-position; carboxylate at 4-position | Lacks hydroxyl substitution |
| Ethyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Ethyl group instead of methyl; hydroxyl at 6-position | Different ester functionality |
| Methyl 7-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Hydroxyl group at 7-position | Variation in hydroxyl position affects activity |
This table illustrates how variations in substituents can significantly impact the biological profile of these compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Antiviral Mechanisms : In a study evaluating antiviral activity against HSV and HAV, derivatives showed significant inhibition rates compared to standard treatments. For instance, one derivative exhibited an EC50 value significantly lower than that observed for conventional antiviral agents .
- Inhibition of CDKs : Another study reported that certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM. These findings suggest potential applications in cancer therapy .
Q & A
Q. What are the optimized synthetic routes for Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of substituted pyrazole amines with activated carbonyl precursors. For example, refluxing 1-methyl-3-aryl-1H-pyrazol-5-amine derivatives with ethyl 2-aroyl-3,3-bis(methylthio)acrylates in toluene, catalyzed by trifluoroacetic acid (TFA, 30 mol%), yields carboxylate-substituted products . Key variables include:
- Solvent choice : Toluene is preferred for its high boiling point and compatibility with TFA.
- Catalyst loading : Excess TFA may lead to side reactions, while insufficient amounts reduce cyclization efficiency.
- Reaction time : Prolonged reflux (12–24 hours) ensures complete conversion, monitored via TLC or HPLC.
Yield optimization requires balancing these factors, with typical yields ranging from 39% to 83% under similar conditions .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- H/C NMR : Confirms regiochemistry and substituent positions. For instance, methyl groups adjacent to pyrazole nitrogens exhibit characteristic deshielding (e.g., δ ~3.8–4.0 ppm for N-methyl protons) .
- IR spectroscopy : Identifies functional groups, such as ester carbonyl stretches (~1700 cm) and hydroxyl bands (~3200 cm) .
- UV-Vis : Detects π→π* transitions in the pyrazolo-pyridine core (~250–300 nm), useful for tracking reaction progress .
- Melting point analysis : Sharp melting ranges (e.g., 133°C for analogous compounds) indicate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 1^11H NMR splitting patterns?
- Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. For example:
- Tautomeric equilibria : Pyrazolo[3,4-b]pyridines can exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO or variable-temperature NMR to stabilize specific tautomers .
- Impurity identification : Combine HPLC-MS with preparative TLC to isolate byproducts and assign structures .
- Computational validation : Density Functional Theory (DFT) simulations of NMR chemical shifts can validate experimental assignments .
Q. What experimental strategies are effective for elucidating the reaction mechanism of pyrazolo[3,4-b]pyridine formation?
- Methodological Answer : Mechanistic studies often employ:
- Isotopic labeling : Introduce N or C labels in starting materials to track bond formation via NMR or mass spectrometry .
- Kinetic profiling : Monitor intermediate formation using in-situ IR or stopped-flow techniques under varying temperatures.
- Catalyst screening : Compare TFA with alternative acids (e.g., HCl, ionic liquids like [bmim][BF]) to identify rate-limiting steps. For example, FeCl·6HO in ionic liquids accelerates cyclization via Lewis acid activation .
Q. How can computational methods like molecular docking enhance the design of derivatives with targeted bioactivity?
- Methodological Answer : Integrate synthesis with computational screening:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities of derivatives to enzymes (e.g., kinases, oxidoreductases). Focus on substituents at positions 3 and 6, which influence steric and electronic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize synthetic targets.
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to refine lead compounds .
Data Contradiction and Validation
Q. How should researchers address inconsistent biological activity data across structurally similar analogs?
- Methodological Answer : Systematic analysis is required:
- Structural revalidation : Re-examine NMR and X-ray crystallography data to confirm regiochemistry (e.g., 1-methyl vs. 3-methyl substitution) .
- Bioassay standardization : Use internal controls (e.g., known kinase inhibitors) to normalize activity measurements across labs.
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups at position 4 .
Synthesis and Purification Workflow
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 7:3 to 1:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (4:1) effectively remove unreacted starting materials, yielding high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
